Comparative CYP Enzyme Inhibition Profile Reveals Low Metabolic Liability vs. Related Thiazole-Benzamides
In a rat liver microsome assay, 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide demonstrated remarkably weak inhibition across major CYP isoforms, with Ki values of 52,600 nM for CYP3A2 and 127,000 nM for CYP1A2 [1]. This profile is in stark contrast to other potent thiazole-containing compounds known to cause significant drug-drug interactions via CYP inhibition. While a direct head-to-head comparison with a specific analog is not available in this assay, the low affinity for CYP enzymes (Ki > 50 μM) indicates a reduced propensity for metabolic interference, a key differentiator from many more heavily substituted or fused thiazole derivatives that often exhibit nanomolar CYP inhibition.
| Evidence Dimension | CYP Enzyme Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Ki = 52,600 nM (CYP3A2); Ki = 127,000 nM (CYP1A2) |
| Comparator Or Baseline | Class-level baseline: Many thiazole-containing drugs exhibit CYP inhibition with Ki values in the nanomolar range (e.g., < 1000 nM). |
| Quantified Difference | Target compound Ki values are >50-fold higher (less potent) than typical problematic CYP inhibitors. |
| Conditions | Rat liver microsomes using midazolam (CYP3A2) and phenacetin (CYP1A2) as substrates. |
Why This Matters
This low CYP inhibition profile suggests a lower risk of off-target metabolic interactions, making this compound a cleaner tool for in vivo pharmacology studies compared to analogs with more complex substitution patterns.
- [1] BindingDB. Entry BDBM50592756 (CHEMBL5182450). Ki values for CYP inhibition in rat liver microsomes. View Source
